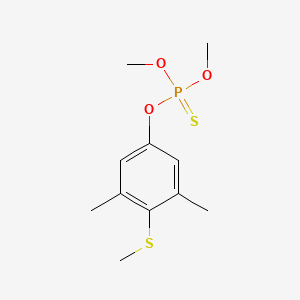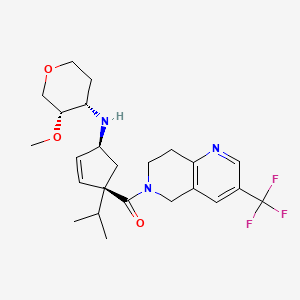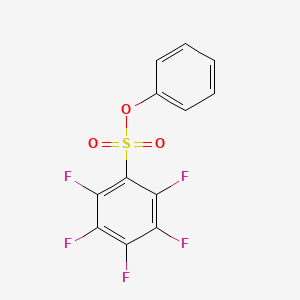
7-Nitroindazole (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitroindazole (sodium) is a heterocyclic small molecule containing an indazole ring that has been nitrated at the 7 position. It acts as a selective inhibitor for neuronal nitric oxide synthase, a hemoprotein enzyme that converts arginine to citrulline and nitric oxide in neuronal tissue . This compound is under investigation for its potential protective effects against nerve damage caused by excitotoxicity or neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroindazole typically involves the nitration of indazole. One common method is the electrophilic nitration using a mixture of sodium nitrate and sulfuric acid
Industrial Production Methods
While specific industrial production methods for 7-Nitroindazole (sodium) are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
Análisis De Reacciones Químicas
Types of Reactions
7-Nitroindazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Reduction: 7-Aminoindazole.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
7-Nitroindazole (sodium) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the nitro group into indazole derivatives.
Biology: Acts as a selective inhibitor of neuronal nitric oxide synthase, making it useful in studies related to nitric oxide signaling.
Medicine: Investigated for its neuroprotective effects in models of neurodegenerative diseases and conditions involving oxidative stress
Mecanismo De Acción
7-Nitroindazole exerts its effects by selectively inhibiting neuronal nitric oxide synthase. This enzyme converts arginine to citrulline and nitric oxide, a signaling molecule involved in various physiological processes . By inhibiting this enzyme, 7-Nitroindazole reduces the production of nitric oxide, thereby modulating signaling pathways and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-7-nitroindazole: More potent but less specific inhibitor of neuronal nitric oxide synthase.
N-Propyl-L-arginine: Acts on a different site of the enzyme.
Uniqueness
7-Nitroindazole is unique due to its selective inhibition of neuronal nitric oxide synthase, making it a valuable tool in research focused on nitric oxide signaling and neuroprotection .
Propiedades
Fórmula molecular |
C7H5N3NaO2 |
|---|---|
Peso molecular |
186.12 g/mol |
InChI |
InChI=1S/C7H5N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H,(H,8,9); |
Clave InChI |
HWZIWXQUKMBPHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)









![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)



